![molecular formula C27H22N2O4 B2677755 1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione CAS No. 866154-11-2](/img/structure/B2677755.png)
1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound characterized by its unique structure, which includes a trityloxy group attached to a dihydrofuran ring, and a pyrimidinedione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione typically involves multiple steps:
Formation of the Dihydrofuran Ring: The dihydrofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Trityloxy Group: The trityloxy group is introduced via a nucleophilic substitution reaction, where a trityl chloride reacts with a hydroxyl group on the dihydrofuran ring in the presence of a base such as pyridine.
Formation of the Pyrimidinedione Moiety: The pyrimidinedione structure is typically formed through a condensation reaction involving urea and a diketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(Trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidinedione moiety to a dihydropyrimidine.
Substitution: Nucleophilic substitution reactions can occur at the trityloxy group, where nucleophiles such as amines or thiols replace the trityloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the dihydrofuran ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Compounds with nucleophiles replacing the trityloxy group.
Wissenschaftliche Forschungsanwendungen
1-[5-(Trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione depends on its application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate biochemical pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[5-(Methoxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione: Similar structure but with a methoxy group instead of a trityloxy group.
1-[5-(Ethoxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione: Contains an ethoxy group instead of a trityloxy group.
Uniqueness
1-[5-(Trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the bulky trityloxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for developing new materials with specific properties.
Eigenschaften
IUPAC Name |
1-(5-trityloxy-2,5-dihydrofuran-2-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-23-18-19-29(26(31)28-23)24-16-17-25(32-24)33-27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,24-25H,(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBXXDQXCWZTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4C=CC(O4)N5C=CC(=O)NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2677673.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2677674.png)
![(3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B2677675.png)
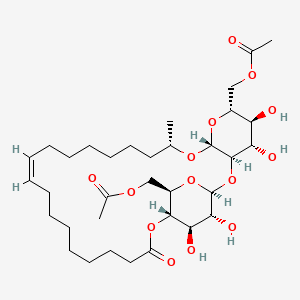
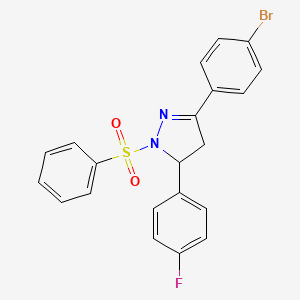
![4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether](/img/structure/B2677678.png)
![Ethyl 3-[methyl(sulfamoyl)amino]propanoate](/img/structure/B2677679.png)
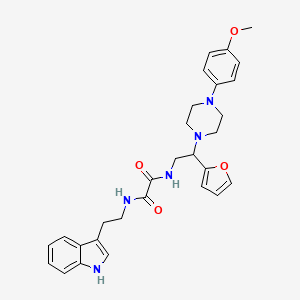
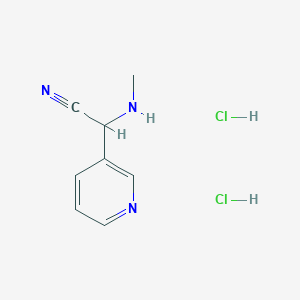
![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide](/img/structure/B2677689.png)
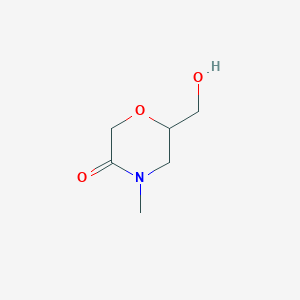
![1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2677692.png)
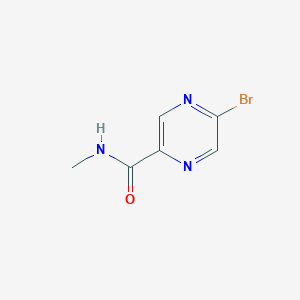
![(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2677695.png)
